Germane, triethyl-

Descripción general

Descripción

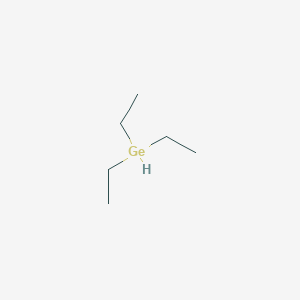

Germane, triethyl- is a compound with the formula C6H16Ge . It has a molecular weight of 160.83 .

Synthesis Analysis

The synthesis of Germane, triethyl- involves a catalytic approach to create cis-selective saturated carbo- and heterocyclic germanium compounds . Among the numerous catalysts tested, Nishimura’s catalyst (Rh2O3/PtO2·H2O) exhibited the best hydrogenation reactivity with an isolated yield of up to 96% .

Molecular Structure Analysis

The molecular structure of Germane, triethyl- is represented by the formula C6H16Ge . The average mass is 236.927 Da and the monoisotopic mass is 238.077682 Da .

Chemical Reactions Analysis

Germane, triethyl- is involved in various chemical reactions. For instance, it participates in the hydrogenation of readily accessible aromatic germanes . It also plays a role in the C–F activation reactions at germylium ions .

Physical And Chemical Properties Analysis

Germane, triethyl- has a boiling point of 249.3±23.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C .

Aplicaciones Científicas De Investigación

1. Synthesis of Saturated Carbo- and Heterocyclic Germanes Triethyl germane is used in the synthesis of saturated carbo- and heterocyclic germanium compounds. This is achieved through the hydrogenation of readily accessible aromatic germanes . The synthesized products have applications in coupling reactions, including the newly developed strategy of aza-Giese-type addition reaction (C−N bond formation) from the saturated cyclic germane product .

Organic Synthesis

Organogermanium compounds, such as triethyl germane, are versatile intermediates in organic synthesis. They are non-toxic and hydrophobic, and they exhibit biological activities . They are used in cross-coupling, radical coupling, and germanium-halogen exchange reactions .

Medicinal Applications

Triethyl germane compounds have been subjected to medicinal applications, revealing antitumor reactivity . They also play a vital role in understanding the pharmacology of plants .

Material Sciences

Triethyl germane has broad applications in material sciences .

Drug Discovery

The 3D chemical compounds synthesized using triethyl germane are vital within the field of applied sciences. Their installation is essential for the discovery of unprecedented organic frameworks as per their applications in the field of drug discovery .

Agrochemicals

The 3D chemical compounds synthesized using triethyl germane also have applications in the field of agrochemicals .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Germane, triethyl- is a chemical compound with the formula C6H16Ge . The primary targets of this compound are not well-documented in the literature. It’s important to note that the interaction of a compound with its targets is a crucial aspect of its mechanism of action. Understanding these interactions allows for the design and interpretation of quality in vivo experiments .

Mode of Action

A study on the reactions of diethylgermane and triethylgermane on the ge (100) surface suggests that room temperature adsorption of either ethylgermane leads to the formation of surface germanium hydrides and ethyl groups . The ethyl groups decompose at higher temperatures and form ethylene via a β-hydride elimination reaction .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and they play a crucial role in various biological functions

Pharmacokinetics

Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability and its overall effect within the body .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other compounds .

Propiedades

IUPAC Name |

triethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLGQZPDSQYFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylgermane | |

CAS RN |

1188-14-3 | |

| Record name | Germane, triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper discusses bond dissociation energies. Why is understanding the bond dissociation energy of tetramethyl germane and triethyl stibine important?

A1: Bond dissociation energy is a fundamental property that reveals the strength of a chemical bond. Knowing the bond dissociation energies of tetramethyl germane [] and triethyl stibine [] is crucial for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)